Deudextromethorphan hydrobromide
Overview
Description
Deudextromethorphan hydrobromide is a derivative of dextromethorphan, a well-known cough suppressant. It is used in various medical applications, including the treatment of neurological conditions such as pseudobulbar affect and agitation in Alzheimer’s disease . This compound is known for its unique pharmacological properties, which include acting as an NMDA receptor antagonist and a sigma-1 receptor agonist .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of deudextromethorphan hydrobromide involves several steps. One method includes the reduction of isoquinoline octa-hydride using potassium borohydride, followed by cyclization with aluminum trichloride . This method is cost-effective and suitable for industrial production due to its moderate reaction conditions and ease of operation .
Industrial Production Methods: In industrial settings, this compound is produced using a similar synthetic route. The process involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity . The final product is typically obtained as a lyophilized powder, which is then formulated into various dosage forms .
Chemical Reactions Analysis
Types of Reactions: Deudextromethorphan hydrobromide undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized metabolites.
Reduction: Reduction reactions are used in its synthesis, particularly in the reduction of isoquinoline octa-hydride.
Substitution: Substitution reactions can occur at the methoxy group, leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Potassium borohydride is commonly used as a reducing agent.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products: The major products formed from these reactions include dextromethorphan and its various derivatives, such as dextrorphan .
Scientific Research Applications
Deudextromethorphan hydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of NMDA receptor antagonists and sigma-1 receptor agonists.
Biology: Research on its effects on neurotransmitter systems and its potential neuroprotective properties.
Medicine: It is used in the treatment of pseudobulbar affect, agitation in Alzheimer’s disease, and as a cough suppressant
Industry: It is used in the formulation of various pharmaceutical products, including cough syrups and tablets.
Mechanism of Action
Deudextromethorphan hydrobromide exerts its effects through multiple mechanisms:
NMDA Receptor Antagonism: It blocks NMDA receptors, reducing excitatory neurotransmission.
Sigma-1 Receptor Agonism: It activates sigma-1 receptors, which modulate neurotransmitter release and have neuroprotective effects.
Serotonin Reuptake Inhibition: It inhibits the reuptake of serotonin, increasing its levels in the brain.
These mechanisms contribute to its therapeutic effects in conditions such as pseudobulbar affect and agitation in Alzheimer’s disease .
Comparison with Similar Compounds
Dextromethorphan: A widely used cough suppressant with similar pharmacological properties.
Dextrorphan: An active metabolite of dextromethorphan with similar NMDA receptor antagonism.
Ketamine: Another NMDA receptor antagonist used in anesthesia and depression treatment.
Uniqueness: Deudextromethorphan hydrobromide is unique due to its combined NMDA receptor antagonism and sigma-1 receptor agonism, which provide a broader range of therapeutic effects compared to other similar compounds .
Biological Activity
Deudextromethorphan hydrobromide (AVP-786) is a deuterated derivative of dextromethorphan, primarily recognized for its role as an N-methyl-D-aspartate (NMDA) receptor antagonist. This compound has garnered attention for its potential therapeutic applications in various neuropsychiatric conditions, particularly agitation associated with Alzheimer's disease and other disorders. This article delves into the biological activities, pharmacokinetics, and therapeutic implications of this compound, supported by relevant data and research findings.
This compound is characterized by the following chemical properties:
Property | Value |
---|---|
CAS Number | 1373497-18-7 |
Molecular Formula | C₁₈H₂₂D₆BrNO₂ |
Molecular Weight | 376.36 g/mol |
The compound acts as an uncompetitive antagonist at the NMDA receptor, which plays a critical role in synaptic plasticity and memory function. Additionally, it exhibits activity at several other receptors:
- Sigma-1 receptor agonist
- Serotonin transporter (SERT) and norepinephrine transporter (NET) blocker
- Negative allosteric modulator of nicotinic acetylcholine receptors
These interactions suggest that this compound may influence neurotransmitter systems involved in mood regulation and cognitive function .
Pharmacokinetics
This compound is designed to enhance bioavailability compared to its non-deuterated counterpart. The deuteration process reduces susceptibility to cytochrome P450 (CYP2D6) metabolism, leading to increased plasma concentrations of active metabolites. This alteration allows for a more sustained therapeutic effect with potentially fewer side effects associated with drug-drug interactions .
1. Agitation in Alzheimer's Disease
AVP-786 has been investigated in clinical trials for its efficacy in treating agitation in patients with Alzheimer's disease. In a Phase III study, the compound demonstrated significant reductions in agitation scores compared to placebo, suggesting its potential as a treatment option for this challenging symptom .
2. Schizophrenia Symptoms
Research has also explored the use of this compound in addressing negative symptoms of schizophrenia. The compound's action on NMDA receptors may help alleviate some cognitive deficits associated with the disorder, although further studies are required to establish its effectiveness fully .
3. Traumatic Brain Injury
AVP-786 is under investigation for its role in managing behavioral disinhibition and agitation following traumatic brain injury. The compound's ability to modulate glutamate signaling may offer new avenues for treatment in this area .
Summary of Key Findings
The following table summarizes key findings from recent research on this compound:
Study Focus | Findings |
---|---|
Agitation in Alzheimer's | Significant reduction in agitation scores vs placebo |
Negative symptoms in Schizophrenia | Potential cognitive benefits; further studies needed |
Behavioral disinhibition post-TBI | Modulation of glutamate signaling; ongoing investigations |
Properties
CAS No. |
1373497-18-7 |
---|---|
Molecular Formula |
C18H28BrNO2 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
(1S,9S,10S)-4-(trideuteriomethoxy)-17-(trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;hydrate;hydrobromide |
InChI |
InChI=1S/C18H25NO.BrH.H2O/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18;;/h6-7,12,15,17H,3-5,8-11H2,1-2H3;1H;1H2/t15-,17+,18+;;/m1../s1/i1D3,2D3;; |
InChI Key |
STTADZBLEUMJRG-CDZAPMPLSA-N |
SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.O.Br |
Isomeric SMILES |
[2H]C([2H])([2H])N1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)OC([2H])([2H])[2H].O.Br |
Canonical SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.O.Br |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Dextromethorphan D6 hydrobromide monohydrate; AVP-786; CTP-786; AVP786; CTP786; Deudextromethorphan hydrobromide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.